ABT-767

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, this compound selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. This compound may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.

科学的研究の応用

Pharmacokinetics and Cancer Treatment

Population Pharmacokinetics in Cancer Patients : A study by Mittapalli et al. (2017) focused on the development of a population pharmacokinetic model for ABT-767, highlighting its pharmacokinetics in patients with BRCA1 or BRCA2 mutations and advanced solid tumors. The study emphasized the influence of patient demographics and baseline covariates on this compound pharmacokinetics, finding that albumin significantly affected this compound pharmacokinetics, although this accounted for only a small portion of the variability (Mittapalli et al., 2017).

Efficacy in Solid Tumors with BRCA Mutations : De Jonge et al. (2014) investigated this compound, a potent oral inhibitor of PARP-1 and -2, in patients with high-grade serous ovarian cancer and BRCA1 or BRCA2 mutations. The study evaluated its safety, pharmacokinetics (PK), and efficacy, suggesting that this compound has an acceptable safety profile for Phase 2 studies and preliminary data indicate its single-agent activity in BRCA-mutated tumors (De Jonge et al., 2014).

Phase 1 Study of PARP-Inhibitor this compound : Van der Biessen et al. (2018) conducted a Phase 1 study of this compound in patients with advanced solid tumors and BRCA1/2 mutations, focusing on its safety, pharmacokinetics, and efficacy. The study identified a recommended phase 2 dose (RP2D) and found that patients with BRCA1 or BRCA2 mutation and homologous recombination deficiency (HRD) were more sensitive to this compound (Van der Biessen et al., 2018).

Other Applications

Physicochemical and Formulation Studies : Qiu et al. (2002) explored the impact of different crystal forms of ABT-761 on in vitro and in vivo performance in capsule formulations. This study is relevant for understanding the pharmaceutical formulation and bioavailability aspects of this compound related compounds (Qiu et al., 2002).

Pharmacokinetics of Ethinyl Estradiol and Levonorgestrel : Wong et al. (1998) examined the effects of ABT‐761 on the pharmacokinetics of an oral contraceptive in a study involving healthy female volunteers. Although focused on ABT-761, this research contributes to the broader understanding of the pharmacokinetics of compounds in the ABT series (Wong et al., 1998).

Application in Acoustical Thermometry : Krotov et al. (2002) discussed the applicability of acoustical brightness thermometry (ABT) in monitoring internal temperature during laser hyperthermia, a novel approach potentially relevant for cancer treatment research. While not directly about this compound, the acronym ABT is used in a different context here (Krotov et al., 2002).

Cytochrome P450 1A2 Interaction Study : Another study on ABT-761 by Wong et al. (1998) assessed the effects of ABT-761 on the pharmacokinetics of theophylline, providing insights into potential drug interactions and metabolic pathways related to the ABT compound series (Wong et al., 1998).

Dose-Proportional Pharmacokinetics : Wong et al. (1998) also investigated the pharmacokinetics and dose proportionality of ABT‐761, contributing to the understanding of dose-response relationships in the ABT compound series (Wong et al., 1998).

特性

外観 |

Solid powder |

|---|---|

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

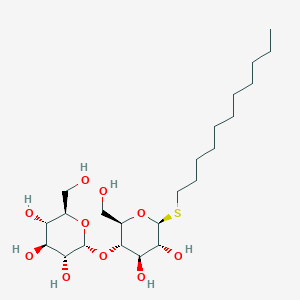

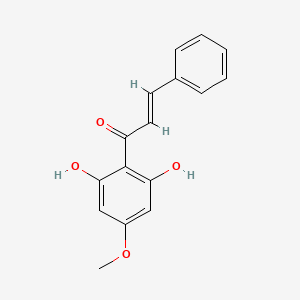

![(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1149815.png)